molecular formula C15H16 B073087 Di-p-tolylmethane CAS No. 1335-47-3

Di-p-tolylmethane

Cat. No. B073087
CAS RN: 1335-47-3
M. Wt: 196.29 g/mol
InChI Key: HZAWPPRBCALFRN-UHFFFAOYSA-N
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Description

Di-p-tolylmethane is a solid compound with the molecular formula C15H16 . It is also known by other names such as 4,4’-Dimethyldiphenylmethane .


Synthesis Analysis

Di-p-tolylmethane can be synthesized through various methods. One method involves the use of palladium dichloride in methanol at 40°C under an inert atmosphere . Another method uses gallium (III) triflate and dimethylmonochlorosilane in dichloromethane at 20°C .


Molecular Structure Analysis

The molecular structure of Di-p-tolylmethane consists of 15 carbon atoms and 16 hydrogen atoms . The compound has a mono-isotopic mass of 196.125198 Da .


Physical And Chemical Properties Analysis

Di-p-tolylmethane is a solid at 20°C . It has a melting point of 28°C and a boiling point of 150°C at 10 mmHg . The compound has a density of 1.0±0.1 g/cm3 and a molar volume of 201.4±3.0 cm3 .

Scientific Research Applications

  • Heat Exchanger Coolant : Di-p-tolylmethane (DTM) is used as a transmitting liquid in heat exchangers, particularly in nuclear power. It's employed in the USSR as a coolant in the MIR reactor research loop and in a nuclear power plant prototype heat-supply station. This study analyzes DTM's distillation residue, addressing the issues of radiolysis, pyrolysis, and oxidation, which can lead to carbonaceous deposits that shorten the coolant's working life. The research provides methods for separating the residue into fractions and determining the main components via IR spectroscopy and liquid adsorption chromatography at high pressures (Nevaeva, Sokolov, & Tebelev, 1987).

  • Biomedical Applications : A study on polydimethylsiloxane (PDMS), though not directly related to Di-p-tolylmethane, reveals its widespread use in the biomedical industry due to biocompatible material properties and biomechanical behavior similar to biological tissues. Applications include aneurysmal behavior studies and devices like micro pumps and microfluidic circuits. The research highlights the need for further tests to understand the material's mechanical behavior and applicability (Victor et al., 2019).

  • Chemical Reaction Kinetics : The kinetics of the reaction of p-tolyl isocyanate with a polycarbonate diol, a model for similar urethane systems, has been studied. Liquid chromatography was used to monitor the reaction, enabling the proposal of a reaction path and an autocatalyzed third-order kinetic model. This study provides valuable insights into the reactivity of compounds related to Di-p-tolylmethane (Eceiza et al., 1999).

  • Energy Storage Materials : Di-p-tolyl disulfides, a compound related to Di-p-tolylmethane, are used as load-carrying additives due to their anti-wear and extreme load-bearing qualities. These qualities, especially under external pressure, make them potential candidates for next-generation energy storage devices. The research used density functional theory to study these materials under different physical conditions, providing insights for designing more stable battery materials (Ali, Han, & Li, 2022).

  • Metallation of Hydrocarbon Acids : A study investigated the metallation of arylmethanes like Di-p-tolylmethane, revealing how potassium amide and potassium methylamide in tetrahydrofuran medium metallate compounds of varying acidity. This research provides essential data on the reactivity of Di-p-tolylmethane and related compounds under specific conditions (Buncel & Menon, 1977).

Safety And Hazards

Di-p-tolylmethane is classified as dangerous. It is fatal if inhaled and harmful if swallowed . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper discusses phase transitions and stabilities among three phases of Di-p-tolyl disulfides . The paper explores how external pressure triggers conformational changes in the molecules, making the compound a potential candidate for next-generation energy storage devices .

properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWPPRBCALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197852
Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-tolylmethane

CAS RN

4957-14-6
Record name 4,4′-Dimethyldiphenylmethane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, di-p-tolyl-
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Record name Di-p-tolylmethane
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Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Record name Di-p-tolylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
E Buncel, B Menon - Journal of Organometallic Chemistry, 1977 - Elsevier
… -2,4-xylylmethane to completion, di-p-tolylmethane to partial completion, while toluene is unreactive. … and di-p-tolylmethane, but is &reactive towards toluene. From these results one can …
Number of citations: 27 www.sciencedirect.com
A Streitwieser, JR Murdoch, G Häfelinger… - Journal of the …, 1973 - ACS Publications
Equilibrium ion-pair acidities relative to 9-phenylfluorene (PF) are reported for 16 hydrocarbons toward cesium cyclohexylamide (CsCHA) in cyclohexylamine (CHA). The effects of …
Number of citations: 62 pubs.acs.org
E Buncel, B Menon - Journal of the American Chemical Society, 1977 - ACS Publications
… diphenylmethane, and di-p-tolylmethane are readily metalated by potassium hydride in the presence of 18-crown-6 ether in tetrahydrofuran. The metalation of dl-2,4-xylylmethane …
Number of citations: 100 pubs.acs.org
B Menon, E Buncel - Journal of Organometallic Chemistry, 1978 - Elsevier
Results of a spectrophotometric study of the reaction of n-butyllithium are reported, in tetrahydrofuran (THF) medium, for triphenylmethane, diphenylmethane, di-p-tolylmethane, p-…
Number of citations: 2 www.sciencedirect.com
E Buncel, B Menon - Journal of the Chemical Society, Chemical …, 1976 - pubs.rsc.org
… The conversion of diphenylmethane (pKa 33.1) and of di-p-tolylmethane (pK, 35.1) into the … of triphenylmethane, diphenylmethane, and di-p-tolylmethane proceeded to completion. …
Number of citations: 10 pubs.rsc.org
H Tagaya, Y Suzuki, N Komuro, J Kadokawa - Journal of material cycles …, 2001 - Springer
… Decomposition reaction of diphenylmethane and di-p-tolylmethane in sub- and supercritical water To confirm the role of water, diphenylmethane and di-ptolylmethane were reacted in …
Number of citations: 15 link.springer.com
TG Traylor, MJ Goldberg - Journal of the American Chemical …, 1987 - ACS Publications
… External exchange rates are unexceptional except for the di-p-tolylmethane complex where there seems to be some indication of neighboring group catalysis of external exchange. …
Number of citations: 23 pubs.acs.org
LA Errede, JP Cassidy - Journal of the American Chemical …, 1960 - ACS Publications
Anthracenes are obtained in 60-90% conversion per pass when o-methylated diarylmethanes are subjected to fast flow pyrolysis at low pressure. A mixture of diarylmethanes and …
Number of citations: 65 pubs.acs.org
X Wang, LH Liu, JH Shi, J Peng, HY Tu… - European Journal of …, 2013 - Wiley Online Library
… Upon completion of the reaction, however, di-p-tolylmethane instead of 3a was obtained. No di-p-tolylmethane was observed if 3a as the raw material was added to the reaction mixture …
N Kulevsky, K Pierce - Spectrochimica Acta Part A: Molecular Spectroscopy, 1993 - Elsevier
… The specific donors used in the study were some aryl derivatives of methane and ethane; diphenyimethane (DPM), di-ptolylmethane (DTM), triphenylmethane (TPM), 1,2-…
Number of citations: 1 www.sciencedirect.com

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